Zacopride, (R)-
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Overview
Description
®-Zacopride is a substituted benzamide derivative known for its potent activity as a serotonin receptor modulator. It acts as an antagonist at the 5-hydroxytryptamine 3 receptor and an agonist at the 5-hydroxytryptamine 4 receptor . This compound has been studied for its potential therapeutic applications, including its anxiolytic, antiemetic, and pro-respiratory effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-Zacopride involves several steps, starting from commercially available precursors. The key steps include:
Formation of the benzamide core: This involves the reaction of 4-amino-5-chloro-2-methoxybenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with 3-quinuclidinol to yield the benzamide core.
Chiral resolution: The racemic mixture of zacopride is resolved into its enantiomers using chiral chromatography or crystallization techniques to obtain ®-Zacopride.
Industrial Production Methods: Industrial production of ®-Zacopride follows similar synthetic routes but is optimized for large-scale production. This includes the use of automated systems for chiral resolution and purification to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: ®-Zacopride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the benzamide group to amines.
Substitution: Halogen substitution reactions can occur at the chloro position.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or peracids under mild conditions.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophilic reagents such as sodium methoxide.
Major Products:
Oxidation: N-oxides of zacopride.
Reduction: Amines derived from the benzamide group.
Substitution: Substituted derivatives at the chloro position.
Scientific Research Applications
®-Zacopride has a wide range of scientific research applications:
Chemistry: Used as a reference compound in studies involving serotonin receptors.
Biology: Investigated for its role in modulating neurotransmitter systems.
Medicine: Explored for its potential as an antiemetic, anxiolytic, and pro-respiratory agent.
Industry: Utilized in the development of new therapeutic agents targeting serotonin receptors
Mechanism of Action
®-Zacopride exerts its effects by modulating serotonin receptors. It acts as an antagonist at the 5-hydroxytryptamine 3 receptor, inhibiting serotonin-induced responses, and as an agonist at the 5-hydroxytryptamine 4 receptor, stimulating serotonin-mediated effects. This dual activity allows it to modulate various physiological processes, including gastrointestinal motility and cardiac function .
Comparison with Similar Compounds
Renzapride: Another substituted benzamide with similar serotonin receptor activity.
Ondansetron: A selective 5-hydroxytryptamine 3 receptor antagonist used as an antiemetic.
Tropisetron: A 5-hydroxytryptamine 3 receptor antagonist with antiemetic properties.
Uniqueness of ®-Zacopride: ®-Zacopride’s unique dual activity as both an antagonist at the 5-hydroxytryptamine 3 receptor and an agonist at the 5-hydroxytryptamine 4 receptor distinguishes it from other similar compounds. This dual activity provides a broader range of therapeutic applications and makes it a valuable compound for research and development .
Properties
CAS No. |
123441-85-0 |
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Molecular Formula |
C15H20ClN3O2 |
Molecular Weight |
309.79 g/mol |
IUPAC Name |
4-amino-N-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]-5-chloro-2-methoxybenzamide |
InChI |
InChI=1S/C15H20ClN3O2/c1-21-14-7-12(17)11(16)6-10(14)15(20)18-13-8-19-4-2-9(13)3-5-19/h6-7,9,13H,2-5,8,17H2,1H3,(H,18,20)/t13-/m0/s1 |
InChI Key |
FEROPKNOYKURCJ-ZDUSSCGKSA-N |
Isomeric SMILES |
COC1=CC(=C(C=C1C(=O)N[C@H]2CN3CCC2CC3)Cl)N |
Canonical SMILES |
COC1=CC(=C(C=C1C(=O)NC2CN3CCC2CC3)Cl)N |
Origin of Product |
United States |
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